molecular formula C8H11Cl3O2 B14303994 Acetic acid, trichloro-, 3-hexenyl ester CAS No. 114607-28-2

Acetic acid, trichloro-, 3-hexenyl ester

Cat. No.: B14303994
CAS No.: 114607-28-2
M. Wt: 245.5 g/mol
InChI Key: HIHSJHFAKCBBNH-UHFFFAOYSA-N
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Description

Acetic acid, trichloro-, 3-hexenyl ester is an organic compound that belongs to the ester family. Esters are typically formed by the reaction of a carboxylic acid and an alcohol. This particular ester is derived from trichloroacetic acid and 3-hexenol. Esters are known for their distinctive odors and are often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro-, 3-hexenyl ester can be achieved through the Fischer esterification process. This involves the reaction of trichloroacetic acid with 3-hexenol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

On an industrial scale, the production of this ester may involve continuous flow processes where trichloroacetic acid and 3-hexenol are mixed in the presence of a catalyst. The reaction mixture is then heated to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trichloro-, 3-hexenyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 3-hexenol.

    Reduction: Trichloroethanol and 3-hexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, trichloro-, 3-hexenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetyl group into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of ester hydrolysis and metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its distinctive odor.

Mechanism of Action

The mechanism of action of acetic acid, trichloro-, 3-hexenyl ester primarily involves its hydrolysis to trichloroacetic acid and 3-hexenol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The resulting trichloroacetic acid can further participate in various biochemical pathways, including protein modification and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, trichloro-, 3-hexenyl ester is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

114607-28-2

Molecular Formula

C8H11Cl3O2

Molecular Weight

245.5 g/mol

IUPAC Name

hex-3-enyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H11Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h3-4H,2,5-6H2,1H3

InChI Key

HIHSJHFAKCBBNH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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